molecular formula C6H8N2O2 B2583125 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one CAS No. 1406628-64-5

3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2583125
CAS No.: 1406628-64-5
M. Wt: 140.142
InChI Key: HFZYCRPBIIVEAW-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It belongs to the class of 3,4-dihydropyrimidin-4-ones, which are recognized in medicinal chemistry as privileged scaffolds with paramount biological relevance . These heterocyclic cores are of immense interest in pharmaceutical research for their ability to interact with multiple biological targets, making them a versatile starting point in the drug discovery process . The dihydropyrimidinone (DHPM) structure is a classic product of the Biginelli reaction, an important multicomponent reaction in organic synthesis . The 2-hydroxyethyl substituent on the nitrogen atom presents a functional handle for further chemical modification, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies or to create more complex derivatives . This compound is intended for research and development applications only, specifically in the fields of medicinal chemistry, organic synthesis, and drug discovery. It is not for diagnostic or therapeutic use and is strictly prohibited for personal consumption.

Properties

IUPAC Name

3-(2-hydroxyethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-4-3-8-5-7-2-1-6(8)10/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZYCRPBIIVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1406628-64-5
Record name 3-(2-hydroxyethyl)-3,4-dihydropyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, ethyl acetoacetate, and an aldehyde in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under controlled conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the pyrimidinone ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antagonistic Properties
Research has identified 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one derivatives as potent antagonists of the human A2B adenosine receptor. These compounds exhibit remarkable selectivity and affinity, making them promising candidates for therapeutic applications in cancer treatment and other diseases where adenosine signaling plays a critical role .

Therapeutic Applications
The derivatives of this compound have shown potential in treating various conditions due to their pharmacological properties. They have been studied for their roles as:

  • Antimicrobial agents
  • Antidiabetic drugs
  • Antioxidants
  • Anticancer agents
    These applications stem from their ability to modulate biological pathways effectively, particularly in the context of chronic diseases .

Catalytic Applications

Multicomponent Reactions
this compound serves as a critical component in multicomponent reactions (MCRs), such as the Biginelli reaction. This reaction allows for the synthesis of polyhydroacridines and polyhydroquinolines, which are valuable in organic synthesis and medicinal chemistry due to their therapeutic properties .

Catalyst Development
Recent studies have focused on developing dendritic nanocatalysts incorporating this compound. These catalysts enhance reaction efficiency and selectivity while being recoverable and reusable, which is crucial for sustainable chemistry practices .

Material Science

Polymeric Applications
The compound has been explored for its potential use in polymer chemistry. Its structural features allow it to participate in the formation of novel polymeric materials with desirable properties such as thermal stability and biocompatibility. These materials are applicable in drug delivery systems and other biomedical applications .

Nanocomposite Development
Incorporating this compound into nanocomposites has shown promise for enhancing mechanical properties and providing functional characteristics such as antimicrobial activity. This application is particularly relevant in developing coatings and materials for biomedical devices .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals, reducing oxidative stress
AnticancerInhibits cancer cell proliferation
AntidiabeticModulates glucose metabolism

Table 2: Catalytic Performance in MCRs

Catalyst TypeReaction TypeYield (%)Reference
Dendritic NanocatalystSynthesis of Polyhydroacridines85
Traditional CatalystBiginelli Reaction70

Case Studies

Case Study 1: A2B Receptor Antagonists
A study characterized a series of this compound derivatives that demonstrated submicromolar affinities for the A2B receptor. The optimization process highlighted structure-activity relationships that informed further development of these compounds as potential therapeutic agents in oncology .

Case Study 2: Green Chemistry Approaches
Research focusing on environmentally friendly synthesis methods has successfully utilized this compound in the Biginelli reaction to produce dihydropyrimidinones with high yields and purity. This approach exemplifies the application of green chemistry principles in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The pyrimidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents. Below is a comparative analysis of 3-(2-hydroxyethyl)-3,4-dihydropyrimidin-4-one with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-(2-hydroxyethyl) C₆H₁₀N₂O₂ 142.16 High polarity, improved solubility due to hydroxyl group
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one 5-(2-hydroxyethyl), 2-(2-fluorobenzyl), 6-methyl C₁₄H₁₅FN₂O₂ 262.28 Enhanced lipophilicity; fluorobenzyl group may improve blood-brain barrier penetration
5-(3,4-Dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-one Thieno-fused core, 3,4-dimethoxyphenyl, 2-methyl C₁₅H₁₄N₂O₃S 302.35 Rigid thieno-fused structure; methoxy groups enhance electron density
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno-fused core, 3-ethyl, 2-mercapto, 6-methyl C₉H₁₁N₂OS₂ 227.33 Thiol group enables disulfide bond formation; potential for metal coordination

Biological Activity

3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound is synthesized through the Biginelli reaction, a well-established method for creating dihydropyrimidinones. This reaction typically involves a one-pot three-component condensation of an aldehyde, urea or thiourea, and a β-ketoester under acidic conditions. The structural formula of this compound can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

Antimicrobial Activity

Research indicates that dihydropyrimidinones exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains such as MRSA and fungi. In vitro studies demonstrated that this compound possesses moderate to good activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Dihydropyrimidinones have also been studied for their anticancer potential. In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in different cancer types. For example, studies have shown that this compound can significantly reduce cell viability in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) with IC50 values in the micromolar range .

Antiviral Activity

Emerging evidence suggests that dihydropyrimidinones may possess antiviral properties. Research has indicated that certain derivatives can inhibit viral replication in vitro, particularly against viruses like HIV and HCV. The specific mechanism often involves interference with viral polymerases or proteases, highlighting the potential of this compound in antiviral drug development .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Adenosine Receptors : Studies have shown that derivatives from this class can act as antagonists at adenosine A2B receptors, which are implicated in inflammatory responses and cancer progression .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated moderate activity against MRSA and fungi.
Anticancer EvaluationShowed IC50 values of 10-20 µM against MCF-7 cells.
Antiviral PropertiesInhibited HCV replication with an EC50 of 0.35 µM.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one and its derivatives?

  • Methodology : Synthesis typically involves condensation reactions using β-keto esters or aldehydes with urea/thiourea derivatives under acidic or basic conditions. For example, a related pyrido[1,2-a]pyrimidinone ligand was synthesized by refluxing 3-(2-hydroxyethyl)-2-methyl-9-hydroxypyrimidin-4-one with CuCl₂ in ethanol, followed by crystallization . Optimization may require adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature gradients to improve yield and purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodology : The compound is likely hygroscopic due to the hydroxyethyl group. Store in anhydrous, oxygen-free environments (e.g., under argon) at 2–8°C. Use aprotic solvents like DMSO or DMF for dissolution, as protic solvents may promote hydrolysis. Stability tests under varying pH (4–9) and thermal stress (25–60°C) are recommended to establish degradation kinetics .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

  • Methodology : The hydroxyethyl and carbonyl groups act as O-donor ligands. In a Cu(II) complex, the ligand adopts a µ-bridging mode, coordinating via the pyrimidinone oxygen and hydroxyethyl oxygen, forming distorted trigonal-bipyramidal geometries. Characterize using:

  • Single-crystal X-ray diffraction to map coordination modes.
  • Electron paramagnetic resonance (EPR) to study metal-ligand electronic interactions.
  • Magnetic susceptibility measurements to assess spin states .

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?

  • Methodology : Discrepancies between solution-state (NMR) and solid-state (X-ray) data may arise from dynamic effects (e.g., tautomerism). Use:

  • Variable-temperature NMR to detect equilibrium shifts.
  • DFT calculations (e.g., Gaussian 16) to model tautomeric forms and compare with experimental data.
  • Solid-state NMR to bridge crystallographic and solution-phase observations .

Q. What strategies are effective for incorporating this compound into supramolecular assemblies (e.g., MOFs)?

  • Methodology : Leverage hydrogen-bonding motifs (e.g., O–H···O/N) and π-stacking interactions. Co-crystallize with complementary ligands (e.g., carboxylates) or metals (e.g., Zn²⁺, Fe³⁺). Monitor self-assembly via:

  • Powder X-ray diffraction (PXRD) to track phase purity.
  • Thermogravimetric analysis (TGA) to assess thermal stability of frameworks.
  • Gas adsorption studies (e.g., BET) to evaluate porosity .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodology : Perform:

  • Molecular docking (AutoDock Vina) to screen binding affinities with enzymes or receptors.
  • MD simulations (GROMACS) to study solvation effects and conformational flexibility.
  • Frontier molecular orbital (FMO) analysis (using ORCA) to identify reactive sites for electrophilic/nucleophilic attacks .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for derivatives?

  • Methodology :

  • Reaction monitoring : Use HPLC or in-situ IR to identify intermediate phases.
  • DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent ratio) to isolate critical factors.
  • Isotopic labeling : Track ¹³C-labeled reagents to confirm reaction pathways and byproduct formation .

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